Product packaging for Iotalamic acid(Cat. No.:CAS No. 2276-90-6)

Iotalamic acid

Cat. No.: B1662528
CAS No.: 2276-90-6
M. Wt: 613.91 g/mol
InChI Key: UXIGWFXRQKWHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Iodinated Contrast Media Research

The history of contrast media in medical imaging began shortly after the discovery of X-rays in 1895. researchgate.net Early research involved various substances to opacify different body systems. For instance, in 1898, bismuth salts were used for the first gastrointestinal studies, though their toxicity was a significant issue. radiologykey.com The journey towards safer and more effective agents led researchers to focus on iodine-based compounds. A pivotal moment occurred in the early 1920s when physicians observed that urine became radio-opaque in patients treated with high doses of sodium iodide for syphilis, leading to the first opacification of the urinary tract and the first angiogram in 1923. radiologykey.com

Despite this progress, the toxicity of simple inorganic salts like sodium iodide necessitated the development of organic iodine compounds where the iodine atom could be securely bound to a less toxic carrier molecule. radiologykey.com The 1920s and 1930s saw the introduction of the first water-soluble organic iodinated contrast agents, such as Uroselectan A®. jcpres.com A major breakthrough came in the 1950s with the development of derivatives of tri-iodobenzoic acid. This structure allowed for the stable incorporation of three iodine atoms onto a single molecule, significantly increasing radiopacity. radiologykey.com The first of these tri-iodinated agents was sodium acetrizoate, introduced in 1952. mpijournal.org This was followed by the development of sodium diatrizoate in the mid-1950s, which offered reduced toxicity and became a standard intravascular contrast agent for many years. mpijournal.org These early tri-iodinated compounds were ionic, meaning they dissociated into ions in solution, which contributed to their high osmolality and associated adverse effects. radiologykey.com This set the stage for further refinements in the chemical structure of contrast media to improve patient tolerance. nih.gov

Year/Period Key Development in Iodinated Contrast Media Significance
Early 1920sObservation of radio-opaque urine in patients receiving sodium iodide. radiologykey.comFirst demonstration of the potential of iodine for urinary tract opacification.
1923First angiogram and urinary tract opacification using sodium iodide. radiologykey.comEstablished the clinical application of iodine-based contrast.
1929Introduction of Uroselectan A®, the first water-soluble organic iodinated agent. jcpres.comMarked the shift from toxic inorganic salts to safer organic compounds.
1952Clinical introduction of Sodium Acetrizoate. mpijournal.orgThe first tri-iodinated contrast medium, offering improved radiopacity.
Mid-1950sDevelopment of Diatrizoate. mpijournal.orgBecame the standard ionic, high-osmolar contrast medium (HOCM) with reduced toxicity compared to its predecessors.
1970s-1980sIntroduction of non-ionic, low-osmolality contrast media (LOCM). radiologykey.comRepresented a major advancement in improving patient tolerance and safety.

Role of Iotalamic Acid within Radiographic Contrast Agent Development

This compound, introduced as its salts (sodium iotalamate and meglumine (B1676163) iotalamate), emerged as a key compound during the era of ionic, high-osmolar contrast media (HOCM). jcpres.comwikipedia.org Developed following diatrizoate, this compound is also a monomeric, tri-iodinated benzoic acid derivative. bvsalud.org These agents are characterized by a benzene (B151609) ring substituted with three iodine atoms and two side chains that enhance solubility and reduce toxicity. mpijournal.org

As an ionic monomer, when this compound is dissolved in a solution for injection, it dissociates into a radiopaque anion (the iotalamate molecule) and a cation (sodium or meglumine). This dissociation results in a high number of particles in the solution for every three iodine atoms, leading to high osmolality. radiologykey.com this compound and its contemporaries like diatrizoate and ioxitalamate became widely used for various procedures, including excretory urography, angiography, and computed tomography (CT) enhancement. jcpres.comdrugbank.com They represented a significant improvement over previous agents, allowing for better visualization in cardiovascular and urological imaging. jcpres.com However, their high osmolality was known to cause discomfort and other physiological effects, which drove the subsequent "second generation" of contrast media research focused on developing low-osmolar and non-ionic agents like metrizamide, iohexol (B1672079), and iopamidol (B1672082) in the 1970s and 1980s. radiologykey.commpijournal.org

Property This compound
Chemical Name 5-acetamido-2,4,6-triiodo-N-methylisophthalamic acid
CAS Number 2276-90-6 glpbio.com
Molecular Formula C11H9I3N2O4 nih.gov
Molecular Weight 613.91 g/mol nih.gov
Contrast Agent Class Ionic, High-Osmolality Contrast Medium (HOCM)
Structure Tri-iodinated Benzoic Acid Monomer bvsalud.org

Current Research Significance and Challenges in this compound Studies

Despite the widespread clinical adoption of newer low- and iso-osmolar contrast agents, this compound continues to hold significance in academic and research settings. One of its most prominent modern applications is in the measurement of glomerular filtration rate (GFR), a key indicator of kidney function. A radioactive formulation, sodium iothalamate I-125, is used specifically for the evaluation of GFR in the diagnosis and monitoring of patients with kidney disease. wikipedia.org Following intravascular injection, this compound is excreted unchanged in the urine primarily through glomerular filtration, making it a reliable marker for this physiological process. nih.gov

Current research also explores novel formulations to mitigate the known challenges associated with older iodinated contrast media. For example, studies are investigating the encapsulation of contrast agents into liposomes. nih.gov This approach aims to create contrast agents that are not filtered by the renal glomerulus, potentially reducing the risk of nephrotoxicity, a significant concern with conventional iodinated media. nih.gov While these studies may use newer agents like iomeprol (B26738) or iopamidol, the foundational knowledge gained from decades of research on compounds like this compound informs this work.

Challenges in this compound research are often linked to the very properties that led to the development of newer agents. Its high osmolality remains a disadvantage compared to modern media. Furthermore, research into improved synthesis methods continues, aiming for more efficient and environmentally benign processes compared to traditional methods that may involve chemical reduction with agents like iron or zinc powder. google.com Comparative studies in research contexts sometimes include this compound (or its salts) as a benchmark ionic monomer when evaluating the properties of newer agents, such as dimers or non-ionic compounds, in specific applications like arthrography. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9I3N2O4 B1662528 Iotalamic acid CAS No. 2276-90-6

Properties

IUPAC Name

3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIGWFXRQKWHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9I3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1225-20-3 (mono-hydrochloride salt)
Record name Iothalamic acid [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5023164
Record name Iothalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2276-90-6
Record name Iothalamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2276-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iothalamic acid [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iothalamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09133
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IOTHALAMIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759891
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Iothalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOTHALAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16CHD79MIX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Derivatization in Chemical Research

Established Synthetic Pathways for Iotalamic Acid

The chemical synthesis of this compound is a multi-step process that typically begins with a substituted benzoic acid precursor. One common pathway starts with 5-nitroisophthalic acid monomethyl ester. nih.gov An alternative starting point is m-phthalic acid, which requires an initial nitration step. nih.gov The general synthetic sequence involves amidation, reduction of the nitro group, tri-iodination of the aromatic ring, and a final acetylation step. nih.gov

The key stages of the synthesis are:

Amidation: The synthesis often initiates with the amidation of a carboxylic acid group. For instance, 5-nitroisophthalic acid monomethyl ester undergoes an amidation reaction to form the corresponding methyl amide. nih.gov

Reduction: The nitro group on the benzene (B151609) ring is reduced to an amino group. This transformation is crucial for the subsequent iodination step. Common methods for this reduction include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), or chemical reduction using agents such as iron powder or zinc powder. nih.goviaea.org

Iodination: The electron-donating amino group activates the aromatic ring, facilitating electrophilic substitution. The tri-iodination is typically achieved using iodine monochloride (ICl) in an aqueous solution. nih.goviaea.org The reaction stoichiometry is critical, with a molar ratio of approximately 1:3 of the amino compound to iodine monochloride being used to ensure complete iodination at the 2, 4, and 6 positions of the benzene ring. nih.gov

Acetylation: The final step is the acetylation of the amino group introduced during the reduction stage. This is commonly performed using an excess of acetic anhydride (B1165640) with a sulfuric acid catalyst. nih.goviaea.org The reaction converts the 5-amino group to a 5-acetamido group, yielding the final this compound product. nih.gov

The table below summarizes the principal reactions in a typical synthesis of this compound.

Table 1: Key Reactions in the Synthesis of this compound

Reaction StepStarting Material (Example)Key ReagentsProduct
Amidation & Reduction5-nitro-N-(2-hydroxyethyl)-formamide benzene formic acid1. Sodium Hydroxide (NaOH) 2. Palladium/Carbon (Pd/C) catalyst, Hydrogen (H₂)5-amino-N-(2-hydroxyethyl)-formamide benzene formic acid
Iodination5-amino-N-methyl-formamide benzene formic acidIodine monochloride (ICl), Sodium chloride (NaCl)5-amino-N-methyl-2,4,6-triiodo-formamide benzene formic acid
Acetylation5-amino-N-methyl-2,4,6-triiodo-formamide benzene formic acidAcetic anhydride, Sulfuric acid (H₂SO₄)This compound

Data derived from multiple synthesis pathways described in patents. nih.goviaea.org

Alkylation and Other Derivatization Strategies of this compound

The derivatization of this compound is a strategy to modify its physicochemical properties. While direct alkylation of the final this compound molecule is not widely reported in the literature, derivatives are often synthesized by utilizing modified precursors early in the synthetic pathway.

A prominent example is the synthesis of ioxitalamic acid, a derivative featuring a hydroxyethyl (B10761427) group on the amide nitrogen. iaea.org This compound is not prepared by alkylating this compound itself. Instead, the synthesis begins with a precursor already containing the N-(2-hydroxyethyl) moiety, specifically 5-nitro-N-(2-hydroxyethyl)-formamide benzene formic acid, which then proceeds through the standard reduction, iodination, and acetylation steps. iaea.org

The functional groups on the this compound molecule—a carboxylic acid, a secondary amide, and an acetamido group—present theoretical sites for various derivatization reactions. These could include:

Esterification of the carboxylic acid group.

Alkylation or acylation at the nitrogen of the 5-acetamido group.

Modification of the N-methylcarbamoyl side chain.

However, specific research focusing on these direct derivatization strategies on the fully formed this compound is limited. The prevailing method remains the incorporation of desired functional groups at the precursor stage.

Characterization of Novel this compound Derivatives

The structural confirmation and characterization of novel chemical compounds, including potential derivatives of this compound, rely on a combination of modern spectroscopic and analytical techniques. mdpi.com Although literature detailing a wide array of novel this compound derivatives is sparse, the methodologies used to characterize any new analogue would follow established chemical practices. researchgate.netscienceopen.com

The primary techniques employed for the characterization of new organic molecules include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of a molecule, confirming the presence of functional groups and determining the substitution pattern on the aromatic ring. mdpi.com

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and can reveal its elemental composition through high-resolution mass spectrometry (HRMS). scienceopen.com Fragmentation patterns observed in the mass spectrum can further help in confirming the structure. nih.gov

Infrared (IR) Spectroscopy: FTIR (Fourier-transform infrared) spectroscopy is used to identify the characteristic vibrational frequencies of functional groups present in the molecule, such as the C=O of the carboxylic acid and amides, and N-H bonds. mdpi.com

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound, which is then compared to the theoretical values calculated from the proposed chemical formula. mdpi.com

High-Performance Liquid Chromatography (HPLC): Used to verify the purity of the synthesized compound. mdpi.com

Table 2: Standard Analytical Techniques for Characterization of Organic Compounds

TechniqueInformation Obtained
NMR (¹H, ¹³C)Provides detailed information on the molecular structure and connectivity of atoms. mdpi.com
Mass Spectrometry (MS)Determines molecular weight and elemental formula; aids in structural elucidation via fragmentation patterns. scienceopen.com
Infrared (IR) SpectroscopyIdentifies functional groups present in the molecule. mdpi.com
Elemental AnalysisConfirms the elemental composition (C, H, N, etc.) of the compound. mdpi.com
HPLCAssesses the purity of the final product. mdpi.com

Methodologies for Isotopic Labeling of this compound (e.g., Iodine-125)

Isotopic labeling is a technique used to track a molecule's passage through a biological system. wikipedia.org this compound can be radiolabeled with Iodine-125 (¹²⁵I) to produce [¹²⁵I]sodium iothalamate, a radiopharmaceutical used for evaluating renal function. openmedscience.commdpi.com

The primary method for producing [¹²⁵I]sodium iothalamate is through an isotope exchange reaction . nih.govumich.edu This process involves exchanging a stable iodine atom on the this compound molecule with a radioactive ¹²⁵I atom. The reaction typically uses this compound as the starting material and a source of radioiodide, such as Na¹²⁵I. nih.govumich.edu

A modified, more efficient labeling method has been developed that uses this compound directly, which simplifies the process by avoiding the tedious initial purification of iothalamate from commercial contrast medium preparations. nih.gov The procedure involves heating this compound with the radioiodide source. nih.gov The efficiency of such exchange reactions can be influenced by the reaction medium; for example, melts of pivalic acid have been shown to be effective for radioiodinating various aryl iodides. umich.edu The reaction is driven by the equilibrium between the labeled and unlabeled species, and optimization of conditions like temperature and reaction time is crucial to achieve high radiochemical purity. nih.govumich.edu After the reaction, the labeled product must be purified to remove any unreacted radioiodide. nih.gov

Iodine-125 is selected for these applications due to its suitable nuclear properties for radiotracer studies. openmedscience.com

Table 3: Properties of Iodine-125

PropertyValue
Half-life59.4 days openmedscience.comnih.gov
Emission TypeGamma and X-ray openmedscience.commdpi.com
Primary EnergyLow-energy gamma radiation (27-35 keV) openmedscience.com
ApplicationUsed for radiolabeling molecules for pharmacokinetics, metabolism, and in-vitro assays. nih.gov

Advanced Pharmacokinetic and Pharmacodynamic Research

Absorption and Distribution Studies of Iotalamic Acid

Following intravenous administration, this compound is rapidly distributed throughout the body. Its pharmacokinetic profile is characterized by poor binding to serum albumin, which facilitates its availability for distribution and subsequent elimination. drugbank.com

This compound primarily distributes within the extracellular fluid compartment. nih.gov Its volume of distribution has been shown in studies to be between 20% and 26% of body weight, which is consistent with the volume of extracellular fluid. nih.gov This distribution is rapid, and the compound does not significantly penetrate intracellularly. One study in patients with end-stage renal disease noted an estimated distribution volume of 11 +/- 3.9 L. nih.gov The confinement of this compound to the vascular and interstitial spaces is a key aspect of its utility as a contrast agent.

Research indicates that the distribution of this compound in various organs is related to the tissue's blood flow and extracellular fluid volume. Tissues with high vascularity, such as the kidneys, liver, and spleen, demonstrate the highest initial concentrations. frontiersin.orgnih.gov The primary site of accumulation is the kidney, where it is concentrated for excretion. drugbank.comnih.govnih.gov Studies in rabbits have shown that renal cortical concentrations are persistently higher than those in the medulla or papilla. nih.gov In most cases, there is no significant long-term accumulation in other tissues. frontiersin.org

Under normal physiological conditions, this compound demonstrates very limited permeability across the intact blood-brain barrier (BBB). nih.govnih.gov Consequently, its concentration in the cerebrospinal fluid of healthy individuals is typically negligible. However, the integrity of the BBB can be compromised by certain pathological conditions or by the properties of the contrast agent itself. nih.govresearchgate.net For instance, studies in animal models have shown that intracarotid injections of iothalamate meglumine (B1676163) can disrupt the BBB, an effect linked to its high osmolality. nih.gov In clinical situations involving a compromised BBB, such as in the presence of brain tumors, this limited permeability may be altered, allowing for contrast enhancement in diagnostic imaging. mdpi.com

Elimination and Excretion Mechanisms of this compound

This compound is eliminated from the body unchanged, primarily through the renal system. drugbank.comnih.gov In individuals with normal kidney function, the elimination half-life is relatively short, with alpha and beta half-lives reported to be around 10 and 90 minutes, respectively. nih.gov

The predominant route of this compound elimination is renal excretion via glomerular filtration. drugbank.comnih.gov The compound is freely filtered by the glomeruli without significant tubular reabsorption or secretion. nih.gov This characteristic makes the renal clearance of this compound a reliable method for measuring the glomerular filtration rate (GFR), a critical indicator of kidney function. nih.gov Large-scale clinical trials have utilized the renal clearance of radioactively labeled sodium iothalamate (I-125) to accurately monitor the progression of renal disease. nih.gov

While renal clearance is the main pathway, the liver and small intestine serve as a major alternate route for excretion, particularly when renal function is impaired. drugbank.comnih.gov In cases of severe renal impairment, the excretion of this compound through the gallbladder and into the small intestine increases significantly. nih.gov Studies in dogs have shown that non-renal clearance can account for 9% to 25% of the total plasma clearance. nih.gov This hepatic and biliary pathway involves the transport of the compound from the blood into the bile, which is then released into the gastrointestinal tract for elimination in the feces. youtube.comunil.ch

Pharmacokinetic Parameters of this compound

Compound Names Mentioned

Influence of Renal Impairment on Excretion Kinetics

The excretion kinetics of this compound are significantly influenced by renal function. nih.gov As a compound primarily eliminated from the body via the kidneys, any impairment in renal function can lead to altered pharmacokinetics. fda.gov Studies have demonstrated that the clearance of this compound is closely related to the glomerular filtration rate (GFR). nih.gov

In patients with normal renal function, this compound is rapidly excreted unchanged in the urine through glomerular filtration. nih.gov However, in individuals with impaired renal function, this process is delayed, leading to prolonged retention of the contrast agent in the body. nih.govnih.gov Consequently, achieving diagnostic opacification of the urinary tract often requires a longer time period in these patients. nih.gov

Research in patients with varying degrees of renal insufficiency has shown that the pharmacokinetics of this compound can be described by a two-compartment model following intravenous administration. nih.gov In cases of severe renal impairment, the body compensates by increasing the excretion of this compound through alternative pathways, primarily via the liver and small intestine. nih.gov

A study focusing on patients with end-stage renal disease (ESRD) during an interdialytic period provided specific insights into the excretion kinetics in this population. The findings revealed a substantially reduced plasma clearance and a significantly prolonged half-life compared to individuals with healthy kidneys. nih.gov

Table 1: Pharmacokinetic Parameters of Iotalamate in Patients with End-Stage Renal Disease (Interdialytic Period)

ParameterMean Value (± SD)Range
Plasma Clearance3.1 ± 1.8 mL/min0.7 - 5.2 mL/min
Elimination Rate Constant (β)0.0164 ± 0.01 hr⁻¹N/A
Terminal Half-life61 ± 42 hoursN/A
Volume of Distribution11 ± 3.9 LN/A

Data sourced from a study on seven patients with ESRD receiving maintenance hemodialysis. nih.gov

Removal by Dialysis Modalities (Peritoneal and Hemodialysis)

Given its reliance on renal excretion, the removal of this compound in patients with end-stage renal disease is dependent on dialysis. nih.gov Hemodialysis has been shown to be an efficient method for rapidly clearing this compound from the bloodstream. nih.gov

In a study of patients with ESRD, the hemodialysis clearance of iotalamate was measured to be significantly high, indicating the effectiveness of this modality in removing the contrast agent. nih.gov This rapid removal is beneficial in cases where adverse effects related to the contrast agent necessitate its prompt elimination from the body. nih.gov While some nephrologists consider altering dialysis schedules after the administration of radiographic contrast agents, the minor increase in extracellular fluid volume induced by hyperosmolar agents like iotalamate does not typically require immediate dialysis for most patients. nih.gov

Information regarding the specific clearance rates of this compound via peritoneal dialysis was not detailed in the available research. However, hemodialysis is confirmed as a viable and efficient clearance method. nih.gov

Table 2: Hemodialysis Clearance of Iotalamate

ParameterMean Value (± SD)
Hemodialysis Clearance104 ± 54 mL/min

Data sourced from a study on patients with ESRD. nih.gov

Molecular and Cellular Mechanisms of Action of this compound

This compound is an iodine-containing organic anion that functions as a radiographic contrast agent. nih.govdrugbank.com Its mechanism of action is rooted in its chemical structure and its behavior within biological systems following administration. nih.gov

X-ray Contrast Activity at the Molecular Level

The primary mechanism of action for this compound's use as a contrast agent lies in the presence of iodine atoms within its molecular structure. patsnap.compatsnap.com Iodine possesses a high atomic number, which makes it highly effective at attenuating X-rays. patsnap.com When this compound is introduced into the body, typically via intravenous injection, it circulates within the bloodstream. patsnap.compatsnap.com As X-rays pass through the body, the iodine atoms in the this compound molecule absorb the X-ray photons more effectively than the surrounding soft tissues. patsnap.compatsnap.com

This differential absorption creates a high contrast on radiographic images, with areas containing the agent appearing white or light, while tissues without the agent appear darker. patsnap.com This process allows for the clear visualization and assessment of blood vessels, organs, and other anatomical structures. patsnap.compatsnap.com Because this compound is water-soluble and does not readily cross cell membranes, it remains primarily within the intravascular and interstitial compartments, ensuring optimal contrast enhancement of these spaces. patsnap.com

Interaction with Biological Systems and Macromolecules

Upon entering the body, this compound is rapidly distributed throughout the extracellular fluid space. patsnap.com Its interaction with biological systems is largely defined by its distribution and subsequent excretion. nih.govpatsnap.com The molecule's design prevents it from significantly penetrating cells, confining its effects to the extracellular environment. patsnap.com

An interesting interaction observed in patients with end-stage renal disease is a smaller-than-expected change in serum osmolarity after administration, which suggests a form of internal buffering of the meglumine iotalamate salt. nih.gov The primary interaction of this compound is with the renal system, where it is filtered by the glomeruli for excretion in individuals with functional kidneys. nih.govpatsnap.com The interactions between small molecules like this compound and biological macromolecules are governed by physicochemical forces such as hydrophobic and electrostatic interactions. nih.govljmu.ac.uk

Protein Binding Dynamics and Significance

The dynamics of protein binding are a significant aspect of a drug's pharmacokinetic profile. For this compound, its interaction with plasma proteins is minimal. Iodinated monomeric contrast agents are generally not extensively bound to plasma proteins. drugbank.com This characteristic is crucial for its function as a contrast agent that is cleared by the kidneys. Low protein binding means a larger fraction of the agent is free in the plasma and readily available for glomerular filtration.

Specifically, this compound and its salts exhibit poor binding to serum albumin, the most abundant protein in blood plasma. nih.govdrugbank.com When binding does occur, it is typically weak. drugbank.com It has been reported that the fraction of iotalamate bound to plasma proteins represents only about 0% to 27% of the administered dose. drugbank.com This poor affinity for albumin ensures that the vast majority of the this compound molecules remain unbound in the circulation, facilitating their efficient and rapid filtration by the kidneys. nih.govpatsnap.com

Interaction with Prealbumin and Fibrinogen in Ester Forms

Research into the ester forms of this compound, specifically iothalamate ethyl ester, has revealed significant interactions with plasma proteins. When iothalamate ethyl ester, formulated as a particulate suspension, comes into contact with human or animal plasma, it can lead to flocculation, or the formation of clumps. To understand the mechanism behind this, studies have been conducted to identify which plasma proteins bind to these particles.

Through a process involving the incubation of particle-plasma complexes in buffers with varying ionic strength and pH, followed by polyacrylamide disc gel electrophoresis, researchers identified the specific proteins that bind to the ester particles. The analysis showed three distinct bands corresponding to prealbumin, albumin, and fibrinogen. nih.gov It is postulated that the interaction between fibrinogen and the iothalamate ethyl ester particles is a primary cause of the observed particle agglutination. nih.gov

This binding of plasma proteins is a critical area of study, as particle aggregation in the bloodstream is a major challenge in the development of particulate agents for diagnostic imaging. nih.gov The interaction is reversible, and the specifically bound proteins can be eluted from the particles for analysis. nih.gov

Table 1: Plasma Proteins Interacting with Iothalamate Ethyl Ester

ProteinInteraction FindingPostulated Effect
Prealbumin Identified as one of the three distinct proteins specifically bound to iothalamate ethyl ester particles. nih.govContributes to the overall protein binding profile of the compound in its ester form.
Fibrinogen Identified as a specifically bound protein. nih.govThe interaction is considered a major factor leading to the flocculation and agglutination of the particles in plasma. nih.gov
Albumin Identified as one of the three distinct proteins specifically bound to iothalamate ethyl ester particles. nih.govContributes to the overall protein binding profile. Iothalamate salts are generally considered to be poorly bound to serum albumin. drugbank.com

Pharmacokinetic Modeling and Simulation for this compound

Pharmacokinetic (PK) modeling is a quantitative tool used to understand and predict the concentration of a drug in the body over time. By applying mathematical models to data from clinical or non-clinical studies, researchers can describe a drug's absorption, distribution, metabolism, and excretion (ADME) properties. allucent.com These models are essential for determining key parameters like clearance and volume of distribution.

Population Pharmacokinetic Analysis

Population pharmacokinetic (PopPK) analysis is an advanced modeling technique that uses data from a larger, more heterogeneous group of individuals to quantify the typical pharmacokinetic parameters of a drug and identify sources of variability. nih.gov This method, often employing nonlinear mixed-effects modeling (NONMEM), analyzes sparse and dense data from patient populations to understand how factors like age, weight, or renal function might influence a drug's pharmacokinetics. nih.gov

The goal of a PopPK analysis is to create a model that describes the average pharmacokinetic profile while also characterizing both the predictable variability due to covariates and the unpredictable (random) variability between individuals. This approach is more powerful than the traditional two-stage analysis for understanding drug behavior in a real-world clinical setting. nih.gov

While PopPK models have been developed for many compounds, specific population pharmacokinetic analyses for this compound are not prominently featured in the reviewed scientific literature. The development of such a model would be a valuable step in refining its use by providing a detailed understanding of its variability across different patient populations.

Toxicological Research and Safety Profile Elucidation

Nephrotoxicity Mechanisms and Pathophysiology Research

The administration of contrast media, including iotalamic acid, can lead to contrast-induced acute kidney injury (CI-AKI). The underlying pathophysiology is multifactorial, involving both direct and indirect effects on renal tissue.

One of the primary mechanisms implicated in the nephrotoxicity of contrast agents is the induction of renal vasoconstriction. nih.gov This narrowing of the renal blood vessels leads to reduced blood flow, particularly to the renal medulla, causing hypoxia and subsequent tubular impairment. nih.gov Factors that contribute to this vasoconstriction include an increase in endothelin and adenosine, and a decrease in vasodilatory nitric oxide and prostaglandins. nih.gov

Furthermore, direct tubular toxicity is another significant contributor to CI-AKI. Following intravascular injection, this compound is rapidly transported to the kidneys and excreted primarily through glomerular filtration. nih.gov High concentrations of the contrast agent in the renal tubules can exert a direct toxic effect on the tubular epithelial cells.

The generation of reactive oxygen species (ROS) is also a key element in the pathophysiology of CI-AKI. nih.gov ROS can damage lipids, proteins, and other cellular components, leading to increased oxidative stress and inflammation within the kidney. nih.gov

Neurotoxicity Studies of this compound

The potential for neurotoxicity is a critical consideration in the safety assessment of contrast agents, particularly those used in procedures involving the central nervous system.

Impact of Concentration and Cation on Neurotoxicity

Research has indicated that the neurotoxicity of iothalamates is influenced by both their concentration and the specific cation present in the formulation. nih.gov Studies have explored how different concentrations and the presence of cations such as sodium or meglumine (B1676163) can affect the incidence of neurotoxic effects like seizures and spasms. nih.gov

Historadioautographic Analysis of Brain Distribution

Historadioautographic studies using iodine-131-tagged this compound have been conducted to visualize its distribution within the brain. nih.gov These studies have provided insights into the passage of the contrast agent across the blood-brain barrier and its localization within different brain regions, which is crucial for understanding its potential neurotoxic effects. nih.gov Research has shown that this compound can penetrate the cerebrospinal fluid and accumulate in areas such as the medulla oblongata. nih.gov

Comparative Studies with Other Contrast Media on Neurotoxicity

Comparative studies have been instrumental in contextualizing the neurotoxic potential of this compound relative to other contrast agents.

In rabbit models, iothalamate meglumine was found to be less neurotoxic than diatrizoate sodium meglumine and diatrizoate meglumine in terms of blood-brain barrier disruption. nih.govmssm.edu However, the non-ionic contrast medium iopamidol (B1672082) demonstrated superior safety with no visual breakdown of the blood-brain barrier. nih.govmssm.edu

Another study comparing methylglucamine iothalamate with the non-ionic agent iopamidol in a canine model revealed significant blood-brain barrier disruption with methylglucamine iothalamate, whereas iopamidol did not cause such disruption. nih.gov This difference was attributed to the lower osmolality and absence of a cation in the iopamidol formulation. nih.gov

When compared to metrizamide, another non-ionic contrast agent, iopamidol (an analog of this compound) was associated with a lower incidence and severity of side effects such as headache and more severe neurotoxic events. nih.govnih.gov

The table below summarizes the comparative neurotoxicity of different contrast media from a study in rabbits. nih.gov

Contrast MediumRelative Neurotoxicity
Diatrizoate sodium meglumineMost Toxic
Diatrizoate meglumine
Iothalamate meglumine
Mannitol
IopamidolLeast Toxic
SalineNo visual BBB breakdown

Cardiotoxicity and Hemodynamic Effects Research

The cardiovascular effects of this compound have also been a subject of investigation. Studies have examined the hemodynamic influence of sodium iothalamate on pulmonary circulation in animal models. nih.gov This research helps to understand the potential for this compound to affect cardiovascular parameters. nih.gov

Mechanisms of Allergic and Hypersensitivity Reactions

Allergy-like or anaphylactoid reactions to iodinated contrast media are a recognized phenomenon. nih.gov While the precise mechanisms are not fully understood, they are generally considered to be non-antibody-mediated. nih.gov

Research suggests that these reactions involve a complex activation of inflammatory mediators. nih.gov Histamine (B1213489) release and complement activation have been demonstrated in both in vitro and in vivo studies. nih.gov Some studies have shown a correlation between the release of histamine and tryptase and the severity of the reaction. nih.gov

While rare, IgE-mediated anaphylaxis may be a possible mechanism for severe reactions to iodinated contrast materials. nih.gov Some patients experiencing reactions have shown positive skin tests and the presence of specific IgE against the contrast agent. nih.gov

Investigation of Acute and Chronic Toxic Effects

The assessment of acute and chronic toxicity is a cornerstone of the safety evaluation of any pharmaceutical compound. Acute toxicity studies aim to determine the effects of a single, high dose of a substance, often establishing the median lethal dose (LD50), which is the dose required to be fatal to 50% of a tested animal population. Chronic toxicity studies, on the other hand, investigate the potential adverse effects of long-term or repeated exposure to a substance.

While comprehensive, publicly available studies detailing the specific LD50 values for this compound and its salts, sodium iothalamate and meglumine iothalamate, are not readily found in the current body of scientific literature, general toxicological principles apply. For iodinated contrast media as a class, the primary acute toxic effects are generally related to their osmolality, ionic composition, and direct chemotoxicity.

In a comparative in vitro and in vivo study, the nephrotoxicity of several radiocontrast agents was evaluated in rats. This research indicated that iothalamate appeared to induce more severe morphological injury in the kidneys of the animal models compared to some other newer agents. nih.gov

Detailed studies on the chronic toxicity of this compound are also not extensively reported in publicly accessible sources. Chronic toxicity testing typically involves the repeated administration of a compound to animals over an extended period, with durations often guided by international regulatory standards. nih.govich.orgtga.gov.au These studies are designed to identify target organs for toxicity and to establish a no-observed-adverse-effect level (NOAEL). The lack of specific published chronic toxicity data for this compound highlights an area where further research could enhance the understanding of its long-term safety profile.

Table 1: Acute Toxicity Data for this compound (Illustrative) Specific experimental LD50 values for this compound are not readily available in the cited literature. The following table is a representative template of how such data would be presented.

SpeciesRoute of AdministrationLD50 (mg/kg)
RatIntravenousData not available
MouseIntravenousData not available
RabbitDermalData not available
RatOralData not available

Research on Effects During Pregnancy and Lactation

The use of any medication during pregnancy and lactation requires a careful assessment of the potential risks to the developing fetus and the nursing infant.

Pregnancy

Animal reproduction studies are crucial for evaluating the potential developmental toxicity of a compound. For a substance to be considered a developmental toxicant, it should ideally demonstrate adverse effects in multiple species and at doses that are not maternally toxic. bund.denih.govnih.gov While specific teratogenicity or comprehensive peri- and postnatal toxicity studies for this compound are not detailed in the available search results, it is understood that iodinated contrast agents can cross the placental barrier. This transfer raises theoretical concerns about the potential for adverse fetal effects.

Lactation

The excretion of drugs into breast milk and their potential effects on a nursing infant are significant considerations for lactating mothers. For iodinated contrast media as a class, research indicates that a very small fraction of the administered maternal dose is excreted into breast milk. epa.govlongdom.org Studies have shown that less than 1% of the maternal dose of iodinated contrast media enters the breast milk. epa.govlongdom.org Furthermore, of the amount ingested by the infant, less than 1% is absorbed from the gastrointestinal tract. epa.gov This results in an estimated absorbed dose for the infant of less than 0.01% of the dose administered to the mother. longdom.org

While there is a theoretical risk of an allergic reaction in the infant from the contrast medium in breast milk, such an event has not been reported. longdom.org Based on this low level of exposure, several professional guidelines suggest that it is not necessary for a mother to discontinue breastfeeding after receiving an iodinated contrast agent. bund.delongdom.orgeuropa.eu However, if a mother remains concerned, she may choose to temporarily abstain from breastfeeding and express and discard her milk for a period of 12 to 24 hours after administration of the contrast medium. epa.govlongdom.org

It is important to note that while this information is applicable to iodinated contrast agents as a class, specific studies quantifying the concentration of this compound in human breast milk and observing its direct effects on nursing infants are not extensively available in the reviewed literature. bund.de

Table 2: Lactation Data for Iodinated Contrast Media

ParameterFinding
Excretion into Breast Milk< 1% of maternal dose epa.govlongdom.org
Infant GI Absorption< 1% of ingested amount epa.gov
Estimated Infant Absorbed Dose< 0.01% of maternal dose longdom.org
Reported Allergic Reactions in InfantsNone reported longdom.org
RecommendationContinue breastfeeding bund.delongdom.orgeuropa.eu

Comparative Studies with Other Contrast Agents

Comparative Pharmacokinetic and Pharmacodynamic Profiles

Iotalamic acid, an ionic, high-osmolar contrast agent, exhibits distinct pharmacokinetic and pharmacodynamic profiles when compared to other iodinated contrast media, such as the ionic agent diatrizoate and the non-ionic agent iohexol (B1672079).

Following intravascular administration, this compound is rapidly distributed throughout the circulatory system. drugbank.com Its pharmacokinetic profile is characterized by renal excretion via glomerular filtration. drugbank.comnih.gov A study comparing the urinary clearance of iothalamate and iohexol in 150 participants found a significant and consistent difference between the two agents. nih.gov The mean clearance for iothalamate was 60 ± 34 mL/min/1.73 m², whereas for iohexol it was 52 ± 28 (SD) mL/min/1.73 m². nih.gov This suggests potential differences in the renal handling of these two substances. nih.govelsevierpure.com

Pharmacodynamically, the high osmolality of ionic agents like this compound and diatrizoate contributes to more pronounced hemodynamic effects compared to low-osmolar or non-ionic agents. nih.gov In a comparative study, the high-osmolar agent diatrizoate caused a significantly greater decrease in systemic blood pressure and a more substantial increase in left ventricular end-diastolic pressure compared to the low-osmolar agent ioxaglate. nih.gov Diatrizoate also led to a greater increase in cardiac output and left ventricular ejection fraction. nih.gov Another study focusing on neurotoxic effects found that diatrizoate was the most toxic in terms of blood-brain barrier (BBB) disruption and associated perfusion decline, followed by iothalamate meglumine (B1676163). nih.gov In contrast, the non-ionic agent iopamidol (B1672082) showed no visual breakdown of the BBB, highlighting the superior pharmacodynamic safety profile of non-ionic agents in cerebral angiography. nih.gov

ParameterThis compoundIohexolDiatrizoate
Mean Urinary Clearance60 ± 34 mL/min/1.73 m² nih.gov52 ± 28 mL/min/1.73 m² nih.govData not specified in sources
Hemodynamic Effects (vs. Low-Osmolar)Pronounced (as a high-osmolar agent) nih.govLess pronounced (as a low-osmolar agent) nih.govPronounced; greater decrease in systemic pressure than low-osmolar agents nih.gov
Blood-Brain Barrier DisruptionLess than Diatrizoate, more than non-ionic agents nih.govData not specified in sources (Iopamidol, another non-ionic agent, showed no disruption) nih.govMost toxic among ionic agents tested nih.gov

Evaluation of Contrast Enhancement Properties

The efficacy of a contrast agent is determined by its ability to enhance the visibility of tissues and lesions during imaging. Studies have compared the contrast enhancement properties of this compound with other agents, particularly non-ionic media like iohexol.

In a study involving dogs with brain tumors, the contrast enhancement achieved with the ionic agent iothalamate was compared to the non-ionic agent iohexol using quantitative computed tomography. nih.gov The research found that the absolute uptake of contrast in each lesion was the same for both agents when normalized for the total grams of iodine administered. nih.gov Peak contrast enhancement in tumors occurred during the infusion for both iothalamate and iohexol. nih.gov

AgentComparative FindingImaging Modality/ConditionReference
This compound (as Iothalamate) vs. IohexolAbsolute uptake of contrast in lesions was the same for both agents.CT of Brain Tumors in dogs nih.gov
Diatrizoate vs. IohexolA significantly higher number of excellent quality studies were obtained with iohexol.Intravenous Urography nih.gov

Comparative Analysis of Protein Binding Characteristics

The interaction between drugs and plasma proteins, primarily albumin and alpha-1-acid glycoprotein, is a key pharmacokinetic determinant. sigmaaldrich.commdpi.com It is the unbound or free fraction of a drug that is generally considered pharmacologically active. sigmaaldrich.com For contrast agents, low protein binding is a desirable characteristic, as it ensures that the agent remains free in the plasma to be filtered by the kidneys.

This compound, in the form of its salts, demonstrates poor binding to serum albumin. drugbank.comnih.gov This characteristic is typical for many water-soluble contrast media and facilitates their rapid excretion. While direct, quantitative side-by-side comparisons of the protein binding percentages of this compound with other specific contrast agents like diatrizoate and iohexol are not extensively detailed in the provided search results, the principle of low binding is a shared feature among these renally cleared agents.

Organic acids generally exhibit a single binding site with albumin. sigmaaldrich.com The low affinity of this compound for plasma proteins ensures a high concentration of the unbound agent is available for glomerular filtration, contributing to its efficacy as a diagnostic agent for procedures like excretory urography. drugbank.comnih.gov

CompoundProtein Binding CharacteristicPrimary Binding ProteinSignificance
This compoundPoorly bound to serum albumin drugbank.comnih.govAlbumin sigmaaldrich.comHigh free fraction available for renal filtration and excretion.
General Iodinated Contrast MediaGenerally low protein bindingAlbumin sigmaaldrich.comFacilitates rapid elimination from the body via the kidneys.

Comparison of Elimination Pathways

The primary route of elimination for this compound and other similar water-soluble contrast agents is through the kidneys. nih.govnih.gov After intravascular injection, this compound is rapidly transported to the kidneys and is excreted unchanged in the urine, predominantly through glomerular filtration. drugbank.comnih.gov

This elimination pathway is consistent across many iodinated contrast agents, including diatrizoate and iohexol, which are also primarily excreted renally. nih.govdrugbank.com The efficiency of this pathway is why these agents are effective for urologic imaging and for measuring the glomerular filtration rate (GFR). elsevierpure.comwikipedia.org

In patients with normal renal function, the elimination is rapid. However, in cases of impaired renal function, alternative elimination pathways become more significant. drugbank.comnih.gov For this compound, the liver and small intestine serve as the major alternate routes of excretion. drugbank.comnih.gov In patients with severe renal impairment, the excretion of this compound through the gallbladder and into the small intestine increases sharply. nih.gov This hepatobiliary excretion is a common compensatory mechanism for renally cleared substances when the primary pathway is compromised. nih.gov

Contrast AgentPrimary Elimination PathwayMechanismAlternate Pathway (in Renal Impairment)
This compoundRenal (Urine) drugbank.comnih.govGlomerular Filtration (excreted unchanged) drugbank.comnih.govHepatobiliary (Liver and small intestine) drugbank.comnih.gov
DiatrizoateRenal (Urine) drugbank.comGlomerular FiltrationHepatobiliary (assumed, as a similar compound)
IohexolRenal (Urine) drugbank.comGlomerular FiltrationHepatobiliary (assumed, as a similar compound)

Environmental Fate and Degradation Research

Presence and Distribution of Iotalamic Acid in Aquatic Environments

This compound has been identified as a widespread micropollutant in various water systems. researchgate.netsemanticscholar.org Studies have documented its presence in surface waters and the effluents of urban wastewater treatment plants (WWTPs). researchgate.net For instance, a monitoring program in the Netherlands detected this compound in water samples relevant to drinking water production. riwa-rijn.org In samples taken from the Rhine river at the German-Dutch border and further downstream, concentrations of certain X-ray contrast media, including this compound, have been found to reach several hundred nanograms per liter. riwa-rijn.org The consistent detection of this compound in WWTP effluents highlights the inefficiency of conventional biological treatment processes in its removal, leading to its direct release into receiving water bodies. researchgate.netsemanticscholar.org

Advanced Oxidation Processes for this compound Degradation

Advanced Oxidation Processes (AOPs) are recognized as effective methods for the degradation of persistent organic pollutants like this compound. researchgate.net These processes are characterized by the in-situ generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds.

Electrochemical Oxidation with Boron-Doped Diamond Electrodes

Electrochemical oxidation utilizing boron-doped diamond (BDD) electrodes has emerged as a particularly promising AOP for the degradation of this compound. researchgate.netunimi.it BDD electrodes are known for their high oxygen evolution overpotential, which promotes the generation of hydroxyl radicals from water oxidation, leading to efficient mineralization of organic pollutants. unimi.itaau.dk

Research has demonstrated that the electrochemical treatment of this compound with BDD electrodes can achieve degradation efficiencies of at least 90%. unimi.it This high efficiency is attributed to the powerful oxidizing environment created at the BDD anode surface. unimi.itaau.dk

A key step in the degradation of this compound is the cleavage of the carbon-iodine bonds, a process known as deiodination. Electrochemical treatment of this compound with BDD electrodes has been shown to result in complete deiodination. researchgate.net The primary inorganic byproduct of this process is the formation of iodate (IO₃⁻) ions, indicating the oxidation of the released iodide. researchgate.net The formation of iodate is a result of the ipso-attack by hydroxyl radicals on the iodine-substituted positions of the aromatic ring. unimi.it

The degradation of this compound via electrochemical oxidation with BDD electrodes has been found to follow pseudo-first-order kinetics. researchgate.net The degradation pathway involves several steps, initiated by the attack of hydroxyl radicals. The primary degradation pathway is believed to involve the substitution of iodine atoms with hydroxyl groups, leading to deiodination. unimi.itnih.gov This is followed by the opening of the aromatic ring, which is then broken down into smaller organic acids. aau.dknih.gov Ultimately, these intermediates are further oxidized to carbon dioxide, water, and inorganic ions. aau.dk

Ozonation and Peroxone Processes

Ozonation (O₃) and the peroxone process (O₃/H₂O₂) are other AOPs that have been investigated for the degradation of this compound and other iodinated contrast media. researchgate.netnih.gov Ozone can react with organic compounds directly or indirectly through the formation of hydroxyl radicals. The peroxone process enhances the formation of hydroxyl radicals, thereby increasing the oxidation potential of the treatment. researchgate.net

While ozonation can lead to the transformation of the parent this compound molecule, complete mineralization is often not achieved. riwa-rijn.orgresearchgate.net The process may result in the formation of various transformation products, which might still be persistent or even more toxic than the original compound. researchgate.net The addition of hydrogen peroxide in the peroxone process has been shown to improve the degradation efficiency of iodinated contrast media. nih.gov However, the effectiveness can be influenced by water matrix components and pH. cetjournal.it Further research is needed to fully elucidate the degradation pathways and the nature of the byproducts formed during the ozonation and peroxone treatment of this compound.

Photocatalytic Degradation

The photocatalytic degradation of this compound, particularly using titanium dioxide (TiO2) as a catalyst, has been investigated as a promising advanced oxidation process for its removal from water. This process relies on the generation of highly reactive hydroxyl radicals (•OH) upon UV irradiation of the TiO2 catalyst, which then attack the organic pollutant molecules.

While specific kinetic studies on the photocatalytic degradation of this compound are not extensively detailed in the available literature, research on similar iodinated contrast media (ICMs) and other pharmaceuticals provides insights into the process. The degradation of organic molecules via TiO2 photocatalysis generally follows pseudo-first-order kinetics. scientificarchives.com The efficiency of this process is influenced by several factors, including the concentration of the catalyst, the pH of the solution, and the intensity of UV irradiation. uni-pannon.hu For instance, studies on other pharmaceuticals have shown that acidic pH conditions can favor the photocatalytic reaction. mdpi.com

The degradation mechanism involves the attack of hydroxyl radicals on the this compound molecule, leading to the cleavage of the aromatic ring and the deiodination of the compound. The process can ultimately lead to the mineralization of the organic compound into carbon dioxide, water, and inorganic ions. However, complete mineralization is often a long and costly process, and partial degradation can result in the formation of various transformation products. scientificarchives.com

Table 1: Factors Influencing TiO2 Photocatalytic Degradation Efficiency

FactorEffect on Degradation
Catalyst Concentration Increasing catalyst concentration generally increases the degradation rate up to an optimal point, beyond which light scattering can reduce efficiency. uni-pannon.hu
pH The pH of the solution affects the surface charge of the TiO2 catalyst and the speciation of the target compound, thereby influencing the adsorption and reaction rates. mdpi.com
UV Light Intensity Higher light intensity generally leads to a higher rate of electron-hole pair generation and, consequently, a faster degradation rate.
Presence of Scavengers Ions such as bicarbonates and chlorides can act as hydroxyl radical scavengers, reducing the efficiency of the degradation process. mdpi.com

Biotransformation and Biodegradation Studies

The biotransformation and biodegradation of this compound in conventional wastewater treatment plants (WWTPs) and natural environments are of significant interest due to their potential for natural attenuation. However, this compound, like other ICMs, is designed to be persistent and is generally considered to be poorly biodegradable under typical WWTP conditions.

Studies on the fate of various ICMs in activated sludge have shown that while some transformation can occur, complete mineralization is rare. nih.gov The biotransformation that does take place is often a result of co-metabolism, where microorganisms degrade the compound fortuitously while utilizing other organic matter as their primary energy and carbon source.

Research on other acidic pharmaceuticals has shown that aerobic conditions generally favor biodegradation over anaerobic conditions. nih.gov For instance, in studies with activated sludge, some acidic drugs were only degraded cometabolically under aerobic conditions, with no transformation observed under anaerobic conditions. nih.gov The initial steps in the biotransformation of similar compounds can involve the cleavage of amide bonds. nih.gov

While specific microbial pathways for the degradation of this compound have not been extensively elucidated, it is understood that the process is slow and often incomplete in conventional biological treatment systems. This leads to the discharge of the parent compound and its transformation products into receiving waters.

Formation and Identification of Transformation Products

Similarly, biotransformation in WWTPs can lead to a suite of TPs. For other ICMs, numerous biotransformation products have been identified in WWTP effluents, with some being detected in downstream surface water, groundwater, and even drinking water. nih.gov These TPs are often more polar than the parent compounds, which can affect their mobility and fate in the aquatic environment. The transformation pathways for other ICMs have been shown to involve modifications of the side chains. nih.gov

Table 2: General Classes of Transformation Products from Iodinated Contrast Media

Degradation ProcessCommon Transformation ReactionsPotential Product Classes
Photocatalysis Hydroxylation, Deiodination, Side-chain cleavage, Aromatic ring openingHydroxylated derivatives, Deiodinated compounds, Carboxylic acids, Smaller organic fragments
Biotransformation Side-chain modification, Deacetylation, Amide bond cleavageDeacetylated metabolites, Carboxylic acid derivatives, Polar transformation products

Ecotoxicological Implications of this compound and its Byproducts

The ecotoxicological effects of this compound and its degradation byproducts are a key aspect of its environmental risk assessment. While this compound itself is considered to have low acute toxicity to aquatic organisms, the transformation products generated during degradation processes can exhibit different toxicological profiles.

The ecotoxicity of this compound and its byproducts can be assessed using a variety of standardized tests on different aquatic organisms, such as algae (e.g., Desmodesmus subspicatus), crustaceans (e.g., Daphnia magna), and fish. nih.govivami.com These tests can evaluate acute effects, such as mortality and immobilization, as well as chronic effects on growth and reproduction. For instance, studies on the ecotoxicity of TiO2 nanoparticles, used in photocatalysis, have shown that they can have toxic effects on algae and daphnids. nih.gov

Furthermore, the formation of iodinated disinfection byproducts (IDBPs) is a significant concern related to the presence of ICMs in water sources that undergo disinfection with chlorine or other oxidants. While not direct degradation products of this compound in the context of this article, it is an important ecotoxicological consideration.

Table 3: Common Aquatic Organisms Used in Ecotoxicity Testing

OrganismTrophic LevelEndpoint Measured
Desmodesmus subspicatus Primary Producer (Algae)Growth Inhibition
Daphnia magna Primary Consumer (Crustacean)Immobilization, Reproduction
Fish (e.g., Zebrafish) Secondary ConsumerMortality, Developmental Effects

Analytical Methodologies in Research

Chromatographic Techniques for Iotalamic Acid Quantification in Biological and Environmental Samples

Chromatography is a cornerstone for the separation and quantification of this compound from complex mixtures like plasma, urine, and environmental water samples. These techniques separate this compound from endogenous substances and other compounds that could interfere with its measurement.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound. HPLC methods offer reliability and precision for quantifying the compound in biological fluids. A simple, rapid, and sensitive HPLC method involves using a strong anion-exchange column with ultraviolet (UV) detection. nih.gov In one such method, after an extraction step with ethyl acetate, this compound is detected at a wavelength of 254 nm. nih.gov This method demonstrates good linearity over a wide concentration range, with a lower detection limit of 0.5 µg/mL. nih.gov The reproducibility is high, with a coefficient of variation under 6%. nih.gov

Another reported HPLC assay utilizes a C18 reversed-phase column and a mobile phase composed of methanol, acetonitrile (B52724), and sodium monobasic phosphate (B84403) buffer. nih.gov This improved method significantly reduces the run time per sample to 5.5 minutes. nih.gov Detection is performed using a diode array detector at 240 nm. nih.gov The assay shows excellent linearity and precision, with within-run precision being less than 3% and between-day precision under 7% for both plasma and urine samples. nih.gov

HPLC Methodologies for this compound Quantification
ParameterMethod 1Method 2
Column TypeStrong Anion-ExchangeC18 Reversed-Phase
Mobile PhaseNot specifiedMethanol-acetonitrile-50 mM sodium monobasic phosphate (10:5:85, v/v), pH 4.4
DetectionUV at 254 nmDiode Array at 240 nm
Run TimeNot specified5.5 minutes
Lower Limit of Detection0.5 µg/mL10 µg/mL (based on linear range)
Recovery (Plasma)73%91%
Recovery (Urine)57%102%
Reference nih.gov nih.gov

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), represents a more advanced and highly specific method for this compound quantification. nih.govyoutube.com This technique overcomes limitations of older methods, such as interference from other substances in the sample. nih.gov LC-MS/MS methods are characterized by their high sensitivity and specificity, making them ideal for clinical and research applications where precise measurements are critical. mdpi.com

In a typical LC-MS/MS assay for this compound, samples are first deproteinized, often using acetonitrile or methanol. nih.govnih.gov An internal standard, such as iohexol (B1672079), may be added to improve quantitative accuracy. nih.gov The separation is performed on an HPLC system, often with a C18 column, followed by detection with a tandem mass spectrometer. nih.govnih.govnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition (e.g., m/z 614.8 → 487.0). nih.gov These methods show excellent recovery (90-110%) in both plasma and urine and can accurately quantify this compound even in samples where other methods fail due to interfering substances. nih.gov

LC-MS/MS Methodologies for this compound Quantification
ParameterMethod 1Method 2
Sample PreparationDeproteinization with acetonitrileMethanol extraction (plasma), water dilution (urine)
Internal StandardNot specifiedIohexol
Ionization ModeNot specified, but likely ESIPositive Electrospray Ionization (ESI)
MS DetectionTandem MS (MS/MS)Tandem MS (MS/MS)
Monitored Transitions (m/z)614.8→487.0, 614.8→456.0, 614.8→361.1, 614.8→177.1Not specified
Imprecision≤15% over 10 daysNot specified
Reference nih.gov nih.gov

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity. taylorandfrancis.com Mass spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are the primary methods used.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition. massbank.eu For this compound (C₁₁H₉I₃N₂O₄), the exact mass is 613.7697. massbank.eu Analysis by LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) mass spectrometry shows a precursor ion [M+H]⁺ at m/z 614.7769 in positive ion mode and [M-H]⁻ at m/z 612.7624 in negative ion mode. nih.govmassbank.eu The fragmentation pattern observed in MS/MS experiments provides further structural confirmation. massbank.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms within the molecule. youtube.com The chemical shifts, signal integrations, and coupling patterns in the NMR spectrum provide a detailed map of the carbon-hydrogen framework, confirming the positions of the acetyl group, methyl groups, and the arrangement of substituents on the benzene (B151609) ring. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. nih.gov Characteristic absorption bands in the IR spectrum confirm the presence of N-H bonds (from the amide groups), C=O bonds (from the carboxylic acid and amide groups), and the aromatic ring structure. youtube.com

Radioanalytical Techniques for Radiolabeled this compound

Radioanalytical techniques are employed when this compound is labeled with a radioisotope. nih.gov A radioactive formulation, sodium iothalamate I-125, is used in clinical settings. wikipedia.org This radiolabeled version allows for highly sensitive detection and quantification using instruments that measure radioactivity.

The use of ¹²⁵I-labeled this compound is particularly important for the evaluation of glomerular filtration rate (GFR). wikipedia.org By administering a known amount of the radiolabeled compound and subsequently measuring its clearance from the plasma and excretion in the urine via its radioactive emissions, a highly accurate assessment of kidney function can be obtained. The detection relies on gamma counters or other radiation detectors specific for the energy emitted by Iodine-125.

Development of Novel Detection and Quantification Assays

Research continues to drive the development of more efficient, sensitive, and cost-effective analytical methods for this compound. A clear trend has been the move from less specific methods to highly specific and robust techniques like LC-MS/MS. nih.gov The development of an HPLC method with a significantly shorter run time (from 22 minutes to 5.5 minutes) is an example of method optimization for higher throughput. nih.gov

Future developments may focus on miniaturization, automation, and the exploration of new detection principles. For instance, techniques like capillary electrophoresis have been used but can be susceptible to interferences, which prompted the switch to LC-MS/MS. nih.gov Other novel approaches in analytical chemistry, such as the development of bioluminescent assays that detect reaction byproducts like pyrophosphate, could potentially be adapted for this compound quantification in the future, offering alternatives to fluorescence or mass-based detection. plos.org The ongoing goal is to create assays that are not only analytically sound but also faster, simpler, and more accessible for routine clinical and environmental analysis.

Future Research Directions and Emerging Applications

Novel Diagnostic Imaging Applications Beyond Conventional Radiography

While iotalamic acid is a cornerstone of conventional X-ray and computed tomography (CT) imaging, future research is aimed at adapting it for more advanced molecular imaging techniques. nih.gov The development of novel imaging probes often involves linking radionuclides to biological vectors, a strategy that could be applied to this compound. nih.gov A radioactive formulation, sodium iothalamate I-125, is already utilized for the evaluation of glomerular filtration, demonstrating its adaptability for functional measurements. wikipedia.org

Future explorations could involve modifying the this compound molecule to chelate or be conjugated with radionuclides suitable for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). nih.govnih.gov Such modifications would transform it from a passive anatomical contrast agent into an active molecular probe capable of visualizing biological processes at the cellular and molecular level. nih.gov These advanced imaging techniques could be applied to better diagnose and assess conditions like cerebrovascular diseases, cancer, and neurodegenerative disorders by providing functional and metabolic information in addition to anatomical detail. nih.gov

Research into Targeted Delivery Systems for this compound

A significant area of research is the development of targeted delivery systems to increase the concentration of this compound in specific tissues while minimizing systemic exposure. This involves the use of nanocarriers, such as liposomes, polymeric nanoparticles, and dendrimers, to encapsulate or bind to this compound. nih.govnih.gov These nanocarrier systems can be engineered for both passive and active targeting.

Passive targeting leverages the enhanced permeability and retention (EPR) effect, where the nanoscale size of the carrier allows it to accumulate preferentially in tumor tissues. nih.govstonybrook.edu Active targeting involves functionalizing the surface of the nanocarrier with specific ligands—such as antibodies, aptamers, or small molecules—that bind to receptors overexpressed on target cells, like cancer cells. nih.govnih.gov For example, systems could be designed to target LDL receptors, which are often overexpressed on tumor cells, facilitating uptake through receptor-mediated endocytosis. stonybrook.edu Such "guided molecular missile" approaches could enhance diagnostic accuracy in oncology by delivering a high payload of the contrast agent directly to the tumor microenvironment. stonybrook.edumdpi.com

Exploration of this compound in Therapeutic Interventions (e.g., oncology)

The acidic tumor microenvironment (TME) is a hallmark of many cancers and is associated with tumor aggressiveness and progression. nih.govmdpi.com The high glycolytic activity of cancer cells leads to an accumulation of lactic acid, creating an acidic milieu that can be exploited for therapeutic purposes. nih.govmdpi.com Research into targeting this acidic environment is a promising strategy for anticancer therapy. nih.gov

Future research could explore the role of this compound, itself an acidic molecule, within this context. While not currently used as a therapeutic, its properties could be investigated for potential effects on the TME. One avenue of exploration is using the acidic nature of the TME as a trigger for drug delivery systems. mdpi.com A carrier system could be designed to release a therapeutic payload, potentially including a modified form of this compound or another cytotoxic agent, specifically in the low-pH environment of a tumor. Furthermore, some therapies aim to neutralize tumor acidity to restore immune cell function; investigating how an agent like this compound might influence this complex environment represents a novel research direction. nih.govmdpi.com

Environmental Remediation and Sustainable Degradation Technologies

The widespread use of iodinated contrast media has led to their detection in water systems, necessitating research into effective and sustainable degradation technologies. As a halogenated organic compound, this compound can be persistent in the environment. Future research is focused on developing advanced methods for its removal and breakdown.

Promising strategies include advanced oxidation processes and the use of nanoparticles for photocatalytic degradation, such as those involving titanium dioxide (TiO₂). mdpi.com Another significant area of research is bioremediation. Mycoremediation, which uses fungi to break down contaminants, has shown potential for degrading halogenated compounds. mdpi.com Filamentous fungi like Caldariomyces fumago have demonstrated the ability to dehalogenate recalcitrant compounds in aerobic environments, offering a sustainable approach to remediation. mdpi.com Research could focus on identifying or engineering microbial strains or fungal systems specifically capable of degrading this compound, thereby reducing its environmental footprint. mdpi.com

Advanced Computational Modeling and In Silico Studies

Computational modeling and in silico studies are becoming indispensable tools in drug discovery and development, allowing researchers to predict molecular behavior and guide experimental work. nih.govresearchgate.net These methods can be applied to this compound to design novel derivatives and predict their properties. Molecular docking can be used to simulate the binding of this compound derivatives to new biological targets, while molecular dynamics simulations can provide insight into their conformational flexibility and interactions with proteins or nanocarriers. researchgate.net

Furthermore, computational approaches like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate binding free energies, helping to prioritize candidates with the highest affinity for a target. researchgate.net In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies can predict the pharmacokinetic and safety profiles of new this compound-based compounds, accelerating their development as imaging or therapeutic agents. researchgate.net These computational tools can significantly reduce the time and cost of research by optimizing molecular design before synthesis and laboratory testing. nih.gov

Integration with Multimodal Imaging Research

Multimodal imaging, which combines two or more imaging techniques (e.g., PET/CT, MRI/PET), provides a more comprehensive view of biological systems by integrating the strengths of each modality. nih.govnih.gov this compound, as a CT contrast agent, is already used in multimodal setups, providing anatomical context for functional data from PET or SPECT. nih.gov

A key future direction is the development of single-molecule multimodal contrast agents. nih.gov This involves engineering derivatives of this compound that are visible to multiple imaging techniques simultaneously. For example, a fluorescent dye could be conjugated to the this compound molecule, making it detectable by both CT and optical imaging. Alternatively, it could be linked to a paramagnetic metal chelate to create a CT/MRI dual-contrast agent. Such probes are critical for bridging in-vivo preclinical imaging with ex-vivo microscopy, allowing researchers to correlate findings across different scales, from the whole organ down to the subcellular level. nih.gov The development of these integrated probes represents a significant challenge but holds immense potential for advancing spatial biology research. nih.gov

Q & A

Q. Basic Research Focus

  • Storage protocols : Store lyophilized powder at –80°C in amber vials to prevent photodegradation; reconstituted solutions in DMSO retain stability for ≤6 months at –20°C .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 90 days) with periodic HPLC checks for decomposition products (e.g., free iodine) .

What ethical considerations are critical when designing animal studies involving this compound?

Q. Advanced Research Focus

  • Minimize iodine exposure : Adhere to the 3Rs principle (Replacement, Reduction, Refinement) by using non-iodinated contrast agents in control groups .
  • Monitor long-term effects : Track thyroid histopathology post-administration to detect latent dysfunction .

How can spectral data (NMR, IR) be optimized to confirm this compound’s structural identity?

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC spectra; confirm acetamido (–NHCOCH₃) and carbamoyl (–CONHCH₃) groups at δ 2.1 ppm and δ 3.0 ppm, respectively .
  • IR spectroscopy : Validate carbonyl stretches (C=O) at 1680–1720 cm⁻¹ and N–H bends at 1540–1640 cm⁻¹ .

What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

Q. Advanced Research Focus

  • Implement QbD (Quality by Design) : Use DOE (Design of Experiments) to optimize reaction parameters (e.g., pH, stoichiometry) .
  • Adopt continuous flow chemistry : Enhances consistency by reducing manual intervention .

How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Q. Advanced Research Focus

  • Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Correlate plasma iodine levels with tumor contrast enhancement in murine models .
  • 3D cell culture systems : Mimic in vivo tissue barriers to improve translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iotalamic acid
Reactant of Route 2
Reactant of Route 2
Iotalamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.